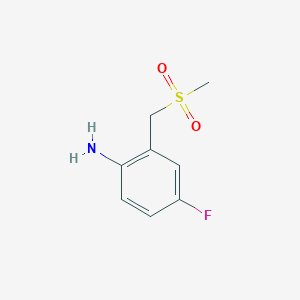
1-(4-ブロモ-1H-ピラゾール-1-イル)エタンイミダミド
説明
2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide is a useful research compound. Its molecular formula is C5H7BrN4 and its molecular weight is 203.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学: 創薬
2-(4-ブロモ-1H-ピラゾール-1-イル)エタンイミダミドの主要な構成要素であるピラゾール環は、ATPのアデニン部分と類似していることから、医薬品化学において広く用いられています。この化合物は、キナーゼ阻害活性を有する新規薬剤開発のための足場として役立ちます。 特に、癌、糖尿病、炎症性疾患を標的とする化合物の合成に有用です .
農薬化学: 殺虫剤開発
農薬化学では、臭素化ピラゾール部分は、新規殺虫剤の開発に役立ちます。 構造的多様性により、幅広い農業害虫に対する特異的な活性を有する化合物を合成することができ、作物保護戦略を強化します .
配位化学: 配位子合成
2-(4-ブロモ-1H-ピラゾール-1-イル)エタンイミダミドは、配位化学において配位子として作用し、さまざまな金属と錯体を形成します。 これらの錯体は、その独特の触媒特性と、工業触媒や環境修復における潜在的な用途について研究されています .
有機金属化学: 触媒設計
臭素化ピラゾール誘導体は、触媒設計のための有機金属化学における貴重な前駆体です。 これは、医薬品合成において重要な、炭素-水素結合活性化などの重要な反応を促進する金属錯体を合成するために使用できます .
生化学: 酵素阻害研究
その構造的特徴により、この化合物は酵素阻害研究の候補です。シグナル伝達経路において重要な役割を果たすキナーゼなどの酵素の阻害剤を設計するために使用できます。 これは、さまざまな疾患の理解と治療に役立ちます .
材料科学: 機能性材料
臭素化ピラゾール化合物は、有機半導体や太陽電池などの機能性材料に組み込むことができます。 その電子特性により、より良い性能のために材料特性を微調整するのに適しています .
分析化学: クロマトグラフィー標準
分析化学では、2-(4-ブロモ-1H-ピラゾール-1-イル)エタンイミダミドは、クロマトグラフィー分析における標準物質または参照物質として使用でき、複雑な混合物中の類似の化合物の同定と定量に役立ちます .
合成化学: グリーン合成アプローチ
化合物の合成自体をグリーンケミストリーの原則を用いて最適化することで、化学プロセスの環境負荷を低減できます。 研究者は、この化合物をより持続可能に製造するために、溶媒を使用しない反応、マイクロ波支援合成、または生物触媒を検討できます .
作用機序
Target of Action
Compounds containing the imidazole moiety, which is similar to the pyrazole ring in the given compound, are known to interact with various biological targets .
Mode of Action
It’s worth noting that compounds with similar structures have been observed to form strong h-bonding interactions with the residual amino acids in the active site of their target enzymes .
Biochemical Pathways
Imidazole-containing compounds, which share structural similarities with the given compound, are known to influence a broad range of biochemical pathways .
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties can influence its pharmacokinetic profile .
Result of Action
Compounds with similar structures have been observed to exhibit various biological activities .
生化学分析
Biochemical Properties
2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes. These interactions can lead to changes in the enzyme’s conformation and activity, thereby influencing the overall biochemical pathways in which the enzyme is involved .
Cellular Effects
The effects of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, either inhibiting or enhancing their catalytic activity. This binding can result in conformational changes in the enzyme, affecting its function. Additionally, 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide can interact with DNA or RNA, influencing the transcription and translation processes, thereby altering gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. At high doses, 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide can exhibit toxic or adverse effects, including organ toxicity, changes in metabolic function, and alterations in behavior .
Metabolic Pathways
2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes. For example, it may inhibit or activate enzymes in the glycolytic pathway, leading to changes in the levels of metabolites such as glucose, pyruvate, and ATP. These changes can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, depending on its chemical properties. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide within tissues can vary, with certain tissues exhibiting higher concentrations due to differential expression of transporters or binding proteins .
Subcellular Localization
The subcellular localization of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence metabolic processes. The subcellular localization of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide can determine its specific biological effects and its role in cellular processes .
特性
IUPAC Name |
2-(4-bromopyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4/c6-4-1-9-10(2-4)3-5(7)8/h1-2H,3H2,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAMBONVIISAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1530142.png)

![2-Bromopyrazino[2,3-b]pyrazine](/img/structure/B1530147.png)


![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine](/img/structure/B1530155.png)
![5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one](/img/structure/B1530156.png)


![TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE](/img/structure/B1530161.png)


![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1530164.png)
